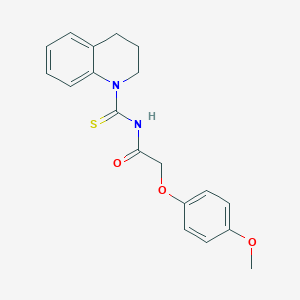![molecular formula C23H24N2O6S B320426 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320426.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound with a molecular formula of C23H24N2O6S and a molecular weight of 456.51 g/mol . This compound is characterized by its unique structure, which includes ethoxyanilino, sulfonyl, and methoxyphenoxy groups. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve reactions such as sulfonation, etherification, and acylation to achieve the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mécanisme D'action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(2-methoxyphenoxy)acetamide
- N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(3-methoxyphenoxy)acetamide
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C23H24N2O6S |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H24N2O6S/c1-3-30-20-8-4-18(5-9-20)25-32(27,28)22-14-6-17(7-15-22)24-23(26)16-31-21-12-10-19(29-2)11-13-21/h4-15,25H,3,16H2,1-2H3,(H,24,26) |
Clé InChI |
XEUMHCIAQARFHZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromo-2-chlorophenoxy)-N-[(3-chloro-2-methylphenyl)carbamothioyl]acetamide](/img/structure/B320344.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(3,4-dichlorophenyl)carbamothioyl]acetamide](/img/structure/B320345.png)
![N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320349.png)
![N-[(4-methoxyphenoxy)acetyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320350.png)

![N-({2-[(2,4-dichlorophenoxy)acetyl]hydrazino}carbothioyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B320356.png)
![N-[ethyl(phenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320357.png)
![N-[ethyl(phenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B320358.png)
![N-[ethyl(phenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B320361.png)
![2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide](/img/structure/B320363.png)
![4-tert-butyl-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B320365.png)
![N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]cyclopropanecarboxamide](/img/structure/B320366.png)
![N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B320367.png)
![N-cyclohexyl-4-[({[(2-methylphenoxy)acetyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B320369.png)
